molecular formula C25H27NO B10840288 1-Benzhydryl-4-m-tolylpiperidin-4-ol

1-Benzhydryl-4-m-tolylpiperidin-4-ol

Cat. No.: B10840288
M. Wt: 357.5 g/mol
InChI Key: IFEJQGWUIGIJPD-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-m-tolylpiperidin-4-ol is a piperidine derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) at the 1-position and a meta-tolyl (m-tolyl; 3-methylphenyl) substituent at the 4-position. This compound has garnered attention in pharmacological research due to its interaction with the Mu opioid receptor, where it exhibits a binding affinity (Ki) of 273 nM . Its molecular formula is C25H27NO, with a molecular weight of 357.49 g/mol. The structural uniqueness of the benzhydryl and m-tolyl groups differentiates it from other piperidine-based analogs, influencing both its physicochemical properties and biological activity.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for 1-Benzhydryl-4-m-tolylpiperidin-4-ol, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via Mannich reactions or reductive amination , leveraging the reactivity of its piperidine core and benzhydryl group. Key steps include:

  • Solvent selection : Ethanol or dichloromethane is used to balance solubility and reaction kinetics .
  • Catalysts : Bases like NaOH or K₂CO₃ facilitate nucleophilic substitutions, while transition metals (e.g., Pd/C) aid in hydrogenation steps .
  • Optimization : Temperature (40–80°C) and reaction time (12–24 hours) are adjusted to maximize yield (typically 70–95%) and minimize side products. Post-synthesis purification involves column chromatography or recrystallization .

Q. Advanced: How can discrepancies in NMR data for structurally similar derivatives of this compound be resolved?

Answer:
Contradictions in NMR shifts often arise from conformational flexibility or solvent effects . Mitigation strategies include:

  • 2D NMR techniques : HSQC and COSY to assign overlapping proton and carbon signals .
  • Variable-temperature NMR : To identify dynamic equilibria (e.g., chair-flipping in the piperidine ring) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
    Example: In enantiomeric derivatives, chiral HPLC coupled with NOESY confirmed stereochemical assignments .

Q. Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring conformation (e.g., axial vs. equatorial hydroxyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion for C₂₅H₂₈NO) .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹) .

Q. Advanced: What strategies enhance stereochemical purity during the synthesis of chiral this compound analogs?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control asymmetric induction during ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
  • Chiral chromatography : Preparative HPLC with cellulose-based columns separates diastereomers (>98% ee) .
    Example: K₂CO₃ in methanol at 0°C minimized racemization during benzylation .

Q. Basic: How do substituent modifications on the piperidine ring influence the compound’s bioactivity?

Answer:

  • Benzhydryl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted analogs .
  • Hydroxyl group : Participates in hydrogen bonding with target receptors (e.g., opioid or sigma receptors) .
  • m-Tolyl substitution : Modulates electron density, affecting binding affinity to enzymes like acetylcholinesterase .
    Evidence : Derivatives with fluorophenyl groups showed 10-fold higher activity in kinase inhibition assays .

Q. Advanced: What computational tools predict the ADMET properties of this compound derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Screens binding modes to targets like dopamine D₂ receptors .
  • QSAR models : Utilize descriptors (e.g., LogP, polar surface area) to predict bioavailability and toxicity .
  • ADMET prediction software : SwissADME or pkCSM estimates hepatic clearance, CYP450 inhibition, and hERG channel liability .
    Example : Analogs with LogP < 3.5 showed reduced hepatotoxicity in in silico simulations .

Q. Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in analogs) .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can researchers design assays to evaluate the neuroprotective potential of this compound?

Answer:

  • In vitro models : SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone) with viability assessed via MTT assay .
  • Target engagement : Radioligand binding assays (e.g., ³H-naloxone for opioid receptor affinity) .
  • In vivo models : Murine middle cerebral artery occlusion (MCAO) to measure infarct volume reduction .
    Validation : LC-MS/MS quantifies brain penetration post-administration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely studied for their pharmacological and chemical utility. Below is a detailed comparison of 1-Benzhydryl-4-m-tolylpiperidin-4-ol with key analogs:

Structural and Functional Group Analysis

Compound Name 1-Substituent 4-Substituent Molecular Formula Molecular Weight (g/mol)
This compound Benzhydryl m-Tolyl C25H27NO 357.49
1-Benzylpiperidin-4-ol Benzyl Hydroxyl C12H17NO 191.27
1-Benzyl-4-phenylpiperidin-4-ol Benzyl Phenyl C18H21NO 267.37
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Benzyl 4-Fluorophenyl C18H20FNO 297.36
1-Benzhydryl-4-hexylpiperidin-4-ol Benzhydryl Hexyl C24H37NO 355.56
1-Benzhydryl-4-(furan-2-yl)piperidin-4-ol Benzhydryl Furan-2-yl C23H25NO2 347.45

Key Observations :

  • The m-tolyl group (meta-methylphenyl) at the 4-position provides a balance of lipophilicity and steric effects, which may explain its superior Mu receptor affinity compared to hexyl or furan-2-yl substituents.

Pharmacological Activity

Mu Opioid Receptor Binding Affinity (Ki Values)

Compound Name Ki (nM) Reference
This compound 273
1-Benzhydryl-4-hexylpiperidin-4-ol 8899
1-Benzhydryl-4-(furan-2-yl)piperidin-4-ol 4554

Interpretation :

  • The m-tolyl substituent in this compound confers ~33-fold higher affinity than the hexyl analog and ~17-fold higher affinity than the furan-2-yl analog. This highlights the critical role of aromatic and methyl groups in optimizing receptor interactions.

Properties

Molecular Formula

C25H27NO

Molecular Weight

357.5 g/mol

IUPAC Name

1-benzhydryl-4-(3-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C25H27NO/c1-20-9-8-14-23(19-20)25(27)15-17-26(18-16-25)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24,27H,15-18H2,1H3

InChI Key

IFEJQGWUIGIJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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